molecular formula C10H12BrN B1337223 (2S)-2-(4-bromophenyl)pyrrolidine CAS No. 1189152-82-6

(2S)-2-(4-bromophenyl)pyrrolidine

Cat. No.: B1337223
CAS No.: 1189152-82-6
M. Wt: 226.11 g/mol
InChI Key: HIJZBROSVFKSCP-JTQLQIEISA-N
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Description

(2S)-2-(4-bromophenyl)pyrrolidine: is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-2-(4-bromophenyl)pyrrolidine typically begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-proline.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in solvents like ethanol or methanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in (2S)-2-(4-bromophenyl)pyrrolidine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the compound, potentially altering the bromine substituent.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-(4-bromophenyl)pyrrolidine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

Industry:

    Material Science: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (2S)-2-(4-bromophenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • (2S)-2-(4-fluorophenyl)pyrrolidine
  • (2S)-2-(4-chlorophenyl)pyrrolidine
  • (2S)-2-(4-methylphenyl)pyrrolidine

Comparison:

  • Uniqueness: The presence of the bromine atom in (2S)-2-(4-bromophenyl)pyrrolidine imparts unique reactivity compared to its fluorine, chlorine, and methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s chemical behavior and interactions.
  • Reactivity: Bromine’s reactivity in substitution reactions is different from that of fluorine and chlorine, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZBROSVFKSCP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427459
Record name (2S)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189152-82-6
Record name (2S)-2-(4-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189152-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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